![molecular formula C13H15N3 B3176586 N2-(4-Methylbenzyl)pyridine-2,3-diamine CAS No. 99960-20-0](/img/structure/B3176586.png)
N2-(4-Methylbenzyl)pyridine-2,3-diamine
Overview
Description
N2-(4-Methylbenzyl)pyridine-2,3-diamine, or 4-methylbenzylpyridine-2,3-diamine (4-MBPD), is an organic compound with a variety of scientific and industrial applications. It is a member of the pyridine family of compounds, and is composed of a pyridine ring, a nitrogen atom, and a methylbenzyl group. 4-MBPD has a wide range of uses in both organic and inorganic chemistry, and is used in a variety of scientific research applications.
Scientific Research Applications
Antibacterial Agents : The electrophilic substitution of 2,4-diaminopyridine derivatives, similar in structure to N2-(4-Methylbenzyl)pyridine-2,3-diamine, has been explored for developing antibacterial agents. These compounds have been studied for their potential in inhibiting Escherichia coli dihydrofolate reductase, although with varying degrees of efficacy (Rauckman & Roth, 1980).
Synthesis of Novel Compounds : N2-methyl-N2-phenyl-pyridine-2,3-diamine, a compound closely related to this compound, has been used in synthesizing pyridobenzodiazepines. These compounds have shown potential in various chemical applications, and their structure and properties have been confirmed using techniques like HPLC-MS and X-ray diffraction analysis (Shi et al., 2011).
Corrosion Inhibition : Pyridine-based Schiff bases, including derivatives of this compound, have been synthesized and evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These inhibitors are adsorbed on the metal surface, significantly reducing corrosion, as confirmed through various electrochemical experiments and theoretical studies (Dohare, Quraishi & Obot, 2018).
Material Science Applications : Derivatives of this compound have been utilized in the synthesis of polymers with unique properties. For example, poly(pyridine−imide) polymers derived from these diamines exhibit high solubility, good thermal stability, and unique optical and electrochemical properties, making them suitable for various high-performance applications (Liaw, Wang & Chang, 2007).
properties
IUPAC Name |
2-N-[(4-methylphenyl)methyl]pyridine-2,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-4-6-11(7-5-10)9-16-13-12(14)3-2-8-15-13/h2-8H,9,14H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJJTJVWRAYFLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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